

Technical Guide: 4-Phenyl-2-butanol (CAS 2344-70-9)

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Compound of Interest

Compound Name: 4-Phenyl-2-butanol

Cat. No.: B1222856

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, hazards, and experimental applications of **4-Phenyl-2-butanol** (CAS 2344-70-9). The information is intended for use by professionals in research, scientific, and drug development fields.

Core Properties

4-Phenyl-2-butanol is a chiral secondary alcohol characterized by a phenyl group attached to a butanol backbone. It is a versatile intermediate in organic synthesis and has applications in the fragrance industry.

Chemical and Physical Properties

The key chemical and physical properties of **4-Phenyl-2-butanol** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ O	[1]
Molecular Weight	150.22 g/mol	[1]
Appearance	Clear, colorless oily liquid	[2]
Odor	Floral-fruity, herbaceous	[1][2]
Boiling Point	132 °C at 14 mmHg	[3]
Density	0.970 g/mL at 25 °C	[3]
Refractive Index	1.5140 at 20 °C	[3]
Solubility	Insoluble in water; soluble in organic solvents and oils.	[1][2]
pKa	15.10 ± 0.20 (Predicted)	[2]

Hazards and Safety Information

Proper handling of **4-Phenyl-2-butanol** is essential to ensure laboratory safety. The following table summarizes its known hazards.

Hazard Type	Description	Precautionary Statements	Source(s)
Skin Contact	May cause skin irritation.	S24/25: Avoid contact with skin and eyes.	[2]
Eye Contact	May cause eye irritation.	S24/25: Avoid contact with skin and eyes.	[2]
Inhalation	Not extensively documented, but inhalation of vapors should be avoided.	Use in a well-ventilated area.	-
Ingestion	Not extensively documented, but ingestion should be avoided.	Do not ingest.	-

Storage: Store in a cool, dry place. Keep the container tightly closed when not in use.

Experimental Protocols

4-Phenyl-2-butanol is utilized in various chemical transformations. Below are detailed methodologies for its synthesis and a key biocatalytic application.

Synthesis of 4-Phenyl-2-butanol via Grignard Reaction

One common method for the synthesis of **4-Phenyl-2-butanol** involves the reaction of a Grignard reagent with an epoxide.[4]

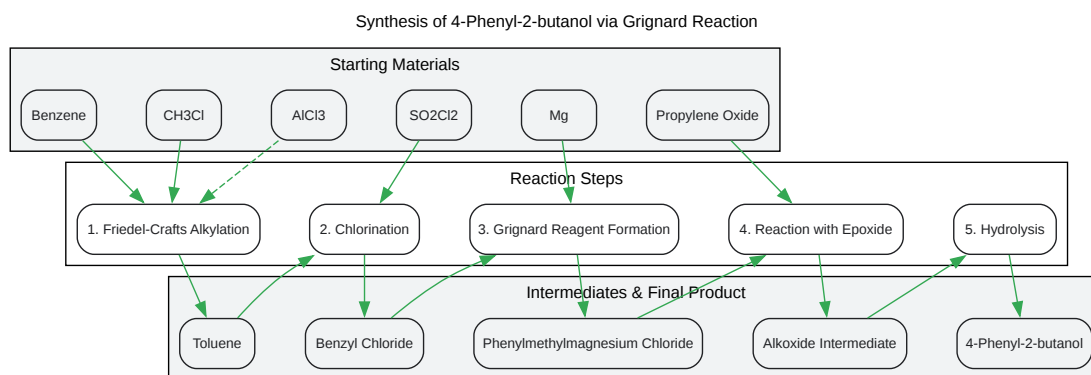
Materials:

- Benzene
- Methyl chloride (CH₃Cl)
- Anhydrous aluminum chloride (AlCl₃)

- Sulfuryl chloride (SO_2Cl_2)
- Magnesium (Mg) turnings
- Dry diethyl ether
- Propylene oxide
- Hydrochloric acid (for workup)

Procedure:

- Friedel-Crafts Alkylation: Benzene is alkylated with methyl chloride in the presence of anhydrous aluminum chloride to yield toluene.
- Chlorination: Toluene is reacted with sulfuryl chloride under UV light to produce benzyl chloride.
- Grignard Reagent Formation: Benzyl chloride is reacted with magnesium turnings in dry diethyl ether to form the Grignard reagent, phenylmethylmagnesium chloride (PhCH_2MgCl).
- Reaction with Epoxide: The freshly prepared Grignard reagent is treated with propylene oxide.
- Hydrolysis: The reaction mixture is then hydrolyzed with a dilute acid (e.g., HCl) to yield **4-phenyl-2-butanol**.



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Caption: Workflow for the synthesis of **4-Phenyl-2-butanol**.

Biocatalytic Asymmetric Reduction of 4-Phenyl-2-butanone

The enantiomerically pure (S)-**4-phenyl-2-butanol** is a valuable chiral precursor. It can be synthesized with high enantiomeric excess through the asymmetric bioreduction of 4-phenyl-2-butanone using a whole-cell biocatalyst. A study by Bayhan et al. demonstrated this using *Lactobacillus paracasei* BD71.^{[5][6]}

Materials:

- 4-Phenyl-2-butanone (substrate)
- *Lactobacillus paracasei* BD71 (biocatalyst)

- Growth medium for the microorganism
- Buffer solution (e.g., phosphate buffer, pH 7)
- Incubator shaker
- Centrifuge
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- Cultivation of Biocatalyst: *Lactobacillus paracasei* BD71 is cultivated in a suitable growth medium until a sufficient cell density is reached.
- Cell Harvesting: The cells are harvested by centrifugation and washed with a buffer solution.
- Bioreduction Reaction: The harvested cells are resuspended in a buffer solution containing the substrate, 4-phenyl-2-butanone.
- Incubation: The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 29 °C) and agitation speed (e.g., 189 rpm) for a specific duration (e.g., 66 hours).^[5]
- Extraction: After the reaction, the mixture is extracted with an organic solvent to isolate the product.
- Analysis: The conversion and enantiomeric excess of (S)-**4-phenyl-2-butanol** are determined using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

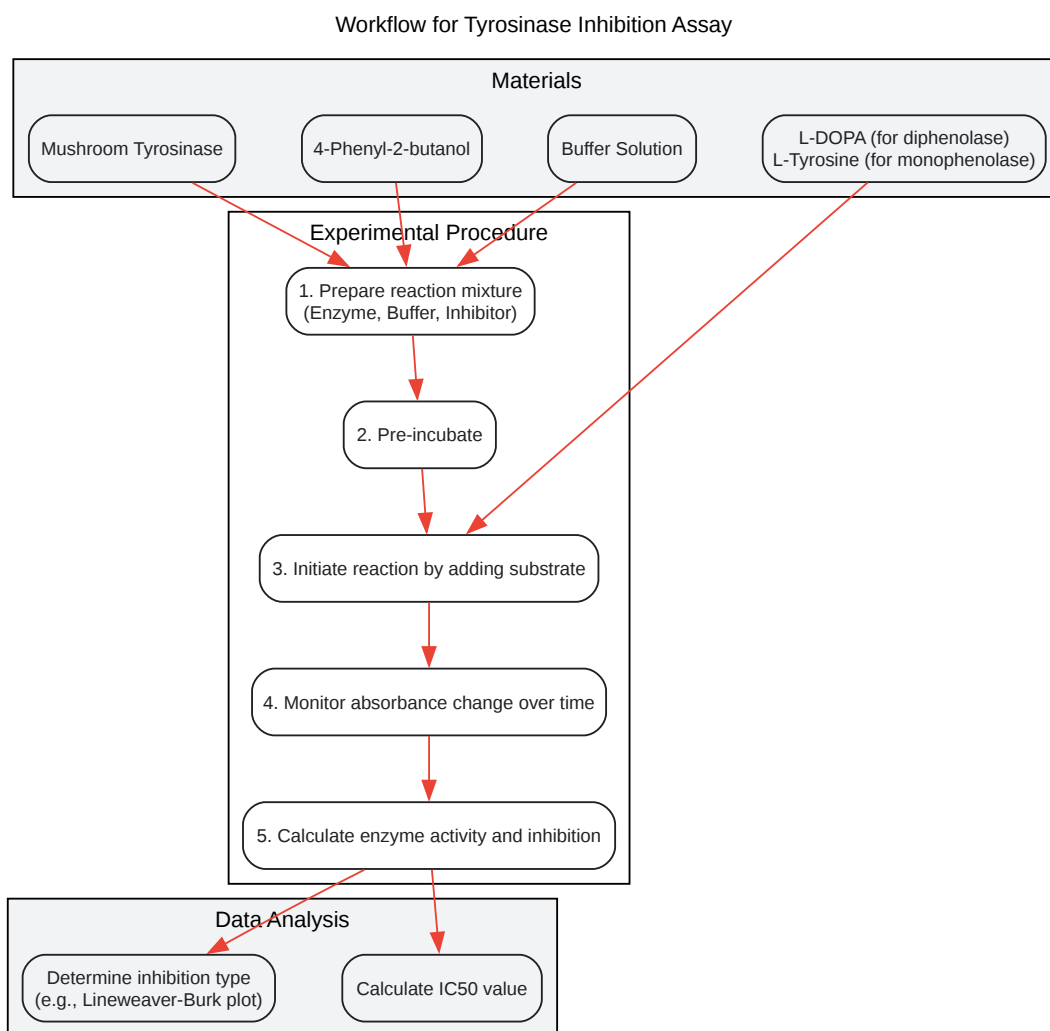
While **4-Phenyl-2-butanol** is not extensively studied for its pharmacological effects, some biological activities have been reported.

Enzyme Inhibition: Mushroom Tyrosinase

A study has shown that **4-phenyl-2-butanol** can inhibit the activity of mushroom tyrosinase, a key enzyme in melanin synthesis.^[7] This suggests its potential as an antityrosinase agent.

- Inhibition of Monophenolase Activity: It acts as a mixed-type inhibitor and lengthens the lag time of the enzyme.^[7]
- Inhibition of Diphenolase Activity: It acts as a noncompetitive inhibitor.^[7]

The inhibitor concentrations leading to 50% activity loss (IC_{50}) were determined to be 1.1 mM for monophenolase and 0.8 mM for diphenolase.^[7]



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Caption: Experimental workflow for the tyrosinase inhibition assay.

Predicted Biological Interactions

Computational predictions suggest that **4-Phenyl-2-butanol** may interact with several cytochrome P450 enzymes, including CYP2C9, CYP2C19, CYP2D6, and CYP1A2.[8] However, these are predicted interactions and require experimental validation.

Currently, there is no documented evidence of **4-Phenyl-2-butanol** being directly involved in specific cellular signaling pathways. Its primary relevance in drug development is as a chiral building block for the synthesis of more complex pharmaceutical compounds.[9]

Conclusion

4-Phenyl-2-butanol is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary applications are in organic synthesis, particularly for the creation of chiral molecules, and in the fragrance industry. While its biological activities are not extensively explored, its inhibitory effect on mushroom tyrosinase suggests potential for further investigation. The provided experimental protocols for its synthesis and biocatalytic transformation offer a foundation for its practical application in a research setting. As with all chemicals, appropriate safety precautions should be observed during handling and use.

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